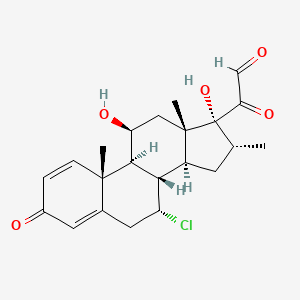![molecular formula C51H69FO14SSi B13847947 Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide is a complex organic compound that has garnered attention in the fields of chemistry and biomedicine. This compound is a derivative of canagliflozin, a medication used to treat type 2 diabetes. The addition of glucuronide and silylene groups enhances its chemical properties, making it a subject of interest for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide involves multiple steps The process typically starts with the protection of hydroxyl groups on canagliflozin using isobutyryl chloride under basic conditionsThe final step involves the conjugation of glucuronide using glucuronic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale reactors equipped with temperature and pH control systems. Solvent extraction and chromatography are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted silylene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the production of high-throughput screening arrays for drug discovery.
Wirkmechanismus
The compound exerts its effects through multiple pathways:
Molecular Targets: It targets specific enzymes involved in glucose metabolism.
Pathways Involved: Inhibits sodium-glucose co-transporter 2 (SGLT2), leading to reduced glucose reabsorption in the kidneys and increased glucose excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate
- Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate
Uniqueness
Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide stands out due to its enhanced stability and bioavailability, attributed to the presence of silylene and glucuronide groups. These modifications improve its pharmacokinetic properties, making it more effective in therapeutic applications .
Eigenschaften
Molekularformel |
C51H69FO14SSi |
|---|---|
Molekulargewicht |
985.2 g/mol |
IUPAC-Name |
methyl (2S,3S,4R,5R,6R)-6-[[(4aR,6S,7S,8R,8aR)-2,2-ditert-butyl-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-7-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasilin-8-yl]oxy]-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C51H69FO14SSi/c1-26(2)45(54)61-41-42(62-46(55)27(3)4)44(63-47(56)28(5)6)49(65-43(41)48(57)58-14)64-40-37(53)38(60-35-25-59-68(50(8,9)10,51(11,12)13)66-39(35)40)31-16-15-29(7)32(23-31)24-34-21-22-36(67-34)30-17-19-33(52)20-18-30/h15-23,26-28,35,37-44,49,53H,24-25H2,1-14H3/t35-,37+,38+,39-,40-,41+,42-,43+,44-,49-/m1/s1 |
InChI-Schlüssel |
FCDHOOFMYTXHLL-QODJWBHSSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[Si](O3)(C(C)(C)C)C(C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2C(C(C3C(O2)CO[Si](O3)(C(C)(C)C)C(C)(C)C)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


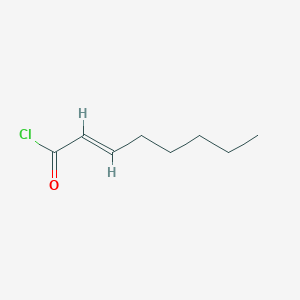
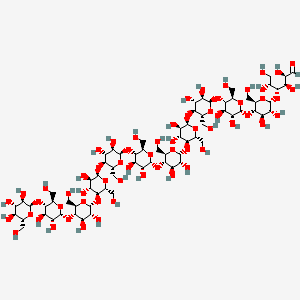
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
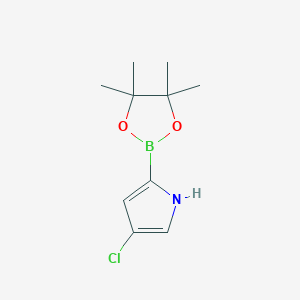
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
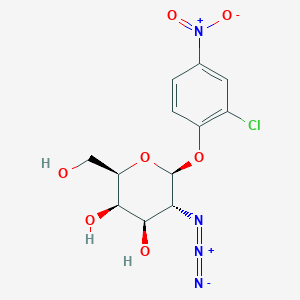
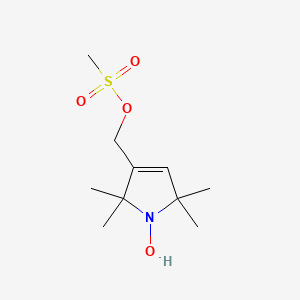
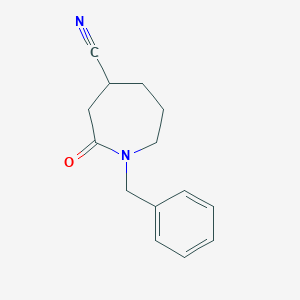
![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)
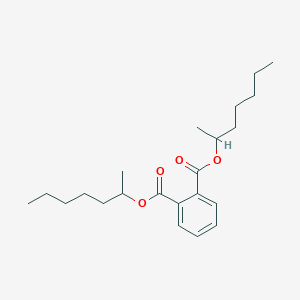
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)
